molecular formula C14H10ClFO2 B2513771 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde CAS No. 1096862-78-0

2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde

Cat. No.: B2513771
CAS No.: 1096862-78-0
M. Wt: 264.68
InChI Key: GOWKAAMCSSLHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes This compound is characterized by the presence of a chloro-substituted phenoxy group and a fluorine atom attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 4-chloro-2-methylphenol with 5-fluoro-2-nitrobenzaldehyde under basic conditions, followed by reduction of the nitro group to an amine and subsequent oxidation to the aldehyde . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, as a herbicide, it mimics plant hormones, leading to uncontrolled growth and eventual death of the plant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical reactivity and biological activity compared to its analogs. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-5-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-9-6-11(15)2-4-13(9)18-14-5-3-12(16)7-10(14)8-17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWKAAMCSSLHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.